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molecular formula C11H15Cl B8543827 2-Isopropyl-6-methylbenzylchloride

2-Isopropyl-6-methylbenzylchloride

Cat. No. B8543827
M. Wt: 182.69 g/mol
InChI Key: CPESACFCWXFPPR-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

To a solution of 2-isopropyl-6-methylbenzylalcohol (1.7 g, 10.4 mmol) in methylene chloride (20 ml) was added thionyl chloride (1.7 g, 14 mmol) and the reaction was stirred for 1 h. at room temperature. The solvent was evaporated under reduced pressure and the residue was filrated through silica gel using methylenechloride as eluent. The solvent was evaporated under reduced pressure to give 1.83 g (96%) of the title compound as an oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH2:6]O)([CH3:3])[CH3:2].S(Cl)([Cl:15])=O>C(Cl)Cl>[CH:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:5]=1[CH2:6][Cl:15])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)C1=C(CO)C(=CC=C1)C
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=C(CCl)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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